molecular formula C10H11NO4 B1587075 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene CAS No. 4230-93-7

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene

Cat. No. B1587075
CAS RN: 4230-93-7
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-WAYWQWQTSA-N
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Description

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is a research compound with a molecular formula of C10H11NO4 and a molecular weight of 209.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 209.2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Antiferromagnetic Exchange Interaction Study

A study on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) explored antiferromagnetic exchange interaction among spins placed in a triangular configuration, suggesting potential applications in spintronic devices and magnetic materials research (Fujita et al., 1996).

Molecular Electronic Device Application

The creation of a molecular electronic device using a molecule containing a nitroamine redox center highlights the role of nitro-substituted compounds in developing devices with high on-off ratios and negative differential resistance, which could revolutionize electronic component miniaturization (Chen et al., 1999).

Photoluminescence in Polymer Chemistry

Research on a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains indicates the importance of such compounds in creating advanced materials for optoelectronic applications, showing the vast potential in polymer chemistry and material science (Sierra & Lahti, 2004).

Nutraceutical Potential and Crystal Packing Analysis

A new stilbene derivative demonstrated potential as a nutraceutical, with its synthesis, characterization, and crystal packing analysis providing insights into its therapeutic potential and molecular interactions, emphasizing the role of nitro-substituted benzene derivatives in pharmaceutical research (Kumar et al., 2018).

Overcharge Protection in Lithium-Ion Batteries

1,2-Dimethoxy-4-nitro-benzene and its derivatives have been studied for their application as overcharge protection additives in lithium-ion batteries, showcasing their contribution to enhancing the safety and efficiency of energy storage technologies (Ren Chun, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMYDMKPSZMSB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037367
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22568-47-4, 4230-93-7
Record name 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXY-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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